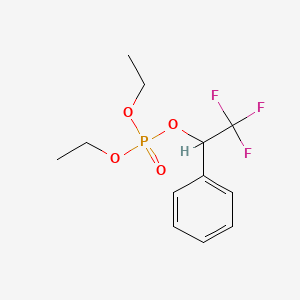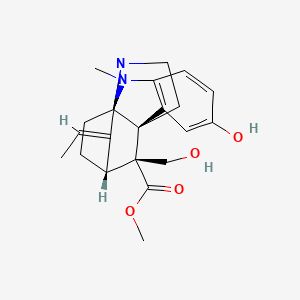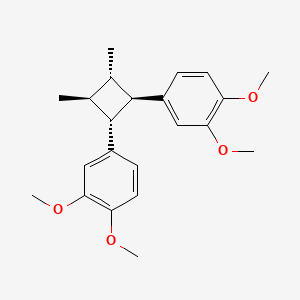
di-O-methylendiandrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-O-METHYLENDIANDRIN A is a lignan-based cyclobutane compound known for its complex structure and significant biological activities. It is part of a class of natural products that include cyclobutane rings, which are notable for their inherent ring strain and the challenges they present in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of DI-O-METHYLENDIANDRIN A has been achieved using diastereoselective, vicinal alkylation, and transannular McMurry reactions of a macrocyclic 1,4-diketone. These key transformations help establish the relative stereochemistry and furnish the strained four-membered ring of the natural product .
Industrial Production Methods: The use of macrocyclic intermediates and controlled reaction conditions are crucial for maintaining the integrity of the cyclobutane ring .
Chemical Reactions Analysis
Types of Reactions: DI-O-METHYLENDIANDRIN A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: Substitution reactions can occur at various positions on the cyclobutane ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Peracids and other oxidizing agents.
Reduction: Metal hydrides and catalytic hydrogenation.
Substitution: Halogenating agents and nucleophiles.
Major Products:
Scientific Research Applications
DI-O-METHYLENDIANDRIN A has shown promising biological activities, including anticancer, antiviral, and antifungal properties. It is considered a potential adjuvant drug for treating rheumatoid arthritis due to its specific antagonism against the glucocorticoid receptor . Additionally, its unique structure makes it a valuable compound for studying the synthesis and reactivity of strained cyclobutane rings .
Mechanism of Action
The mechanism of action of DI-O-METHYLENDIANDRIN A involves its interaction with the glucocorticoid receptor, where it acts as an antagonist. This interaction disrupts the receptor’s normal function, leading to potential therapeutic effects in conditions like rheumatoid arthritis . The compound’s unique structure allows it to fit into the receptor’s binding site, blocking its activity .
Comparison with Similar Compounds
- Magnosalin
- Endiandrin B
- Endiandrin C
- Endiandrin D
Comparison: DI-O-METHYLENDIANDRIN A stands out due to its specific antagonism against the glucocorticoid receptor, a property not commonly found in other similar compounds. Its unique synthesis involving macrocyclic intermediates and transannular reactions also sets it apart from other lignan-based cyclobutane compounds .
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-[(1R,2R,3S,4S)-2-(3,4-dimethoxyphenyl)-3,4-dimethylcyclobutyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H28O4/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 |
InChI Key |
IOTXFXWARGNLEJ-WJWAULOUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1C(C(C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)

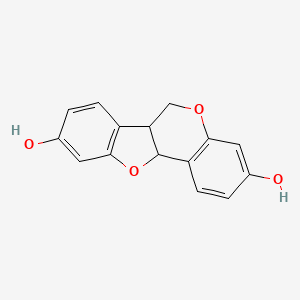
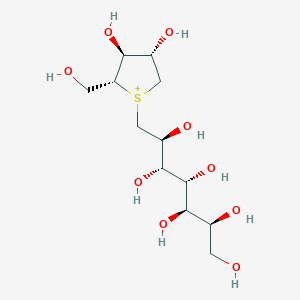
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
